molecular formula C7H16N2O B1385219 N-Methyl-3-(propylamino)propanamide CAS No. 1040691-79-9

N-Methyl-3-(propylamino)propanamide

Cat. No.: B1385219
CAS No.: 1040691-79-9
M. Wt: 144.21 g/mol
InChI Key: RRELTSVUBDBKNH-UHFFFAOYSA-N
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Description

N-Methyl-3-(propylamino)propanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Preclinical Characterization in Hormonal Male Contraception

N-Methyl-3-(propylamino)propanamide analogs, such as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), were characterized in male rats for their potential use in hormonal male contraception. S-23 demonstrated high binding affinity and full agonist activity in vitro. It showed promise in altering levels of LH, FSH, and affecting spermatogenesis, making it a candidate for oral male contraception (Jones et al., 2009).

Quantum Chemical Studies in Anti-Prostatic Carcinoma

This compound derivatives, such as bicalutamide, an anti-prostatic carcinoma drug, have been studied using quantum chemical methods. These studies evaluate the steric energy and other molecular properties to understand the drug's mechanism of action at a molecular level (Otuokere & Amaku, 2015).

Anticonvulsant Potential in Hybrid Molecules

This compound derivatives have been synthesized and evaluated as potential new hybrid anticonvulsant agents. These compounds, combining chemical fragments of known antiepileptic drugs, showed promising results in preclinical seizure models and displayed better safety profiles compared to some existing antiepileptic drugs (Kamiński et al., 2015).

Inflammation Inhibition

Studies have shown the potential of this compound derivatives as inflammation inhibitors. N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs, have been synthesized and demonstrated significant activity in inflammation assays, suggesting their use as topical and systemic inflammation inhibitors (Dassonville et al., 2008).

Anticancer Activity

This compound derivatives have shown anticancer activity. For instance, compounds like methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates displayed significant antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (El Rayes et al., 2019).

Immunomodulatory Applications

This compound derivatives have been evaluated for their immunosuppressive potential. Compounds such as N-pyridinyl(methyl)-indol-3-ylpropanamides showed inhibitory activity in vitro on human T lymphocytes and in vivo on mice delayed-type hypersensitivity, indicating their potential as immunosuppressive agents (Carbonnelle et al., 2007).

Mechanism of Action

Target of Action

The primary targets of N-Methyl-3-(propylamino)propanamide are currently unknown

Pharmacokinetics

It is known that the compound is a liquid at room temperature, and it has a predicted boiling point of 2888° C at 760 mmHg and a predicted density of 09 g/cm^3 . These properties may influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted and more is learned about its targets and mode of action, it will be possible to describe these effects in more detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

Properties

IUPAC Name

N-methyl-3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5-9-6-4-7(10)8-2/h9H,3-6H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRELTSVUBDBKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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